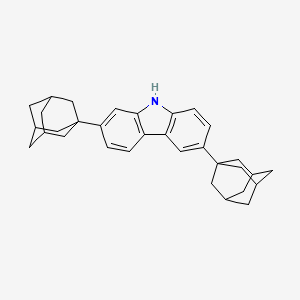
2,6-Di(adamantan-1-yl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di(adamantan-1-yl)-9H-carbazole: is a complex organic compound characterized by the presence of two adamantane groups attached to a carbazole core. Carbazole is a tricyclic aromatic compound known for its stability and electronic properties, while adamantane is a diamondoid hydrocarbon known for its rigidity and bulkiness. The combination of these two moieties results in a compound with unique physical and chemical properties, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(adamantan-1-yl)-9H-carbazole typically involves the introduction of adamantane groups into the carbazole structure. One common method is the Friedel-Crafts alkylation reaction, where adamantyl chloride reacts with carbazole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Di(adamantan-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,6-Di(adamantan-1-yl)-9H-carbazole is used as a building block in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may serve as a scaffold for the development of new drugs with antiviral, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used as an additive in lubricants and polymers to enhance their thermal stability and mechanical properties. It may also find applications in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2,6-Di(adamantan-1-yl)-9H-carbazole depends on its specific application. In electronic devices, its role is primarily related to its ability to transport charge and emit light. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The adamantane groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
2,7-Di(adamantan-1-yl)-9H-carbazole: Similar structure but with adamantane groups at different positions.
2,6-Di(t-butyl)-9H-carbazole: Similar steric bulk but with t-butyl groups instead of adamantane.
9-Phenylcarbazole: Similar aromatic core but with a phenyl group instead of adamantane.
Uniqueness: 2,6-Di(adamantan-1-yl)-9H-carbazole is unique due to the presence of adamantane groups, which impart rigidity and bulkiness to the molecule. This results in distinct electronic properties and steric effects, making it suitable for specific applications where other similar compounds may not perform as well.
Eigenschaften
Molekularformel |
C32H37N |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
2,6-bis(1-adamantyl)-9H-carbazole |
InChI |
InChI=1S/C32H37N/c1-3-27-28-11-25(31-13-19-5-20(14-31)7-21(6-19)15-31)2-4-29(28)33-30(27)12-26(1)32-16-22-8-23(17-32)10-24(9-22)18-32/h1-4,11-12,19-24,33H,5-10,13-18H2 |
InChI-Schlüssel |
LFCWZBDQXYZGJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC6=C5C=CC(=C6)C78CC9CC(C7)CC(C9)C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


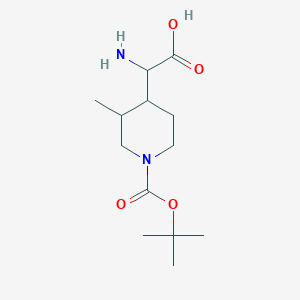
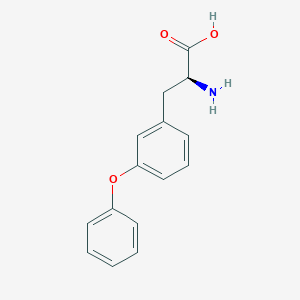

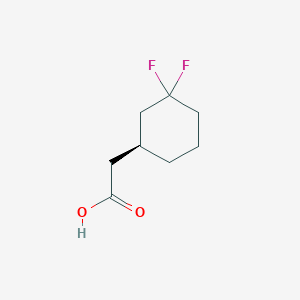
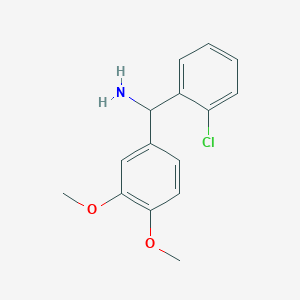
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
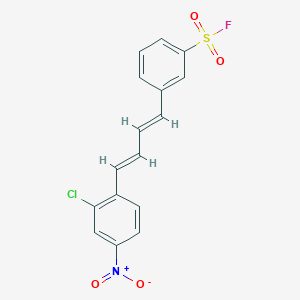
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
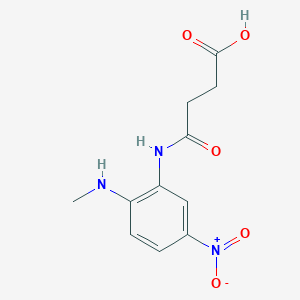
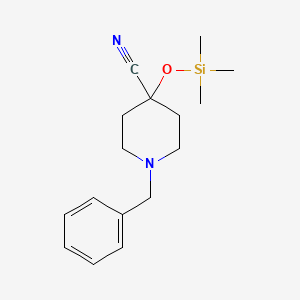
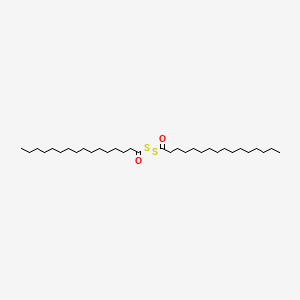

![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
